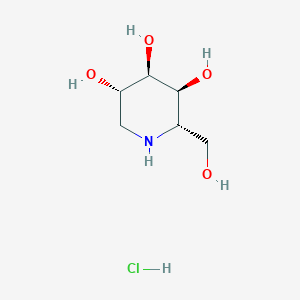
2,4-Dichloroquinazoline-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinazoline-5,8-diol is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.036 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 2,4-Dichloroquinazoline-5,8-diol typically involves the following steps :
- The 2,4-quinazoline diones undergo a chlorination reaction with a chlorinating agent to produce 2,4-dichloroquinazoline.
Ortho-aminobenzoic acid reacts with potassium cyanate: to generate 2,4-quinazoline diones.
In industrial production, the reaction conditions are optimized to ensure high yield and purity. The process uses non-toxic solvents and accessible raw materials, making it suitable for large-scale production .
Chemical Reactions Analysis
2,4-Dichloroquinazoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Dichloroquinazoline-5,8-diol has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline-5,8-diol involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichloroquinazoline-5,8-diol can be compared with other similar compounds, such as quinazoline-2,4-diones . These compounds share a similar core structure but differ in their substituents and functional groups. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from other quinazoline derivatives.
Similar Compounds
- Quinazoline-2,4-diones
- 2,4-Dichloroquinazoline
- 3-substituted quinazoline-2,4-diones
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
2,4-dichloroquinazoline-5,8-diol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-7-5-3(13)1-2-4(14)6(5)11-8(10)12-7/h1-2,13-14H |
InChI Key |
ILVFVKIHCJAZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=NC(=N2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)

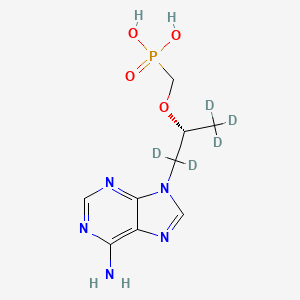

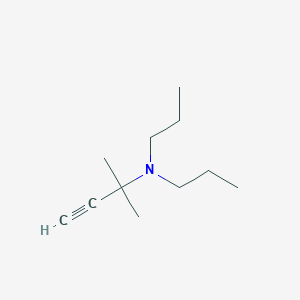
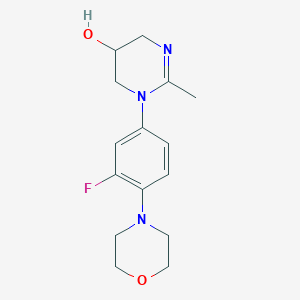
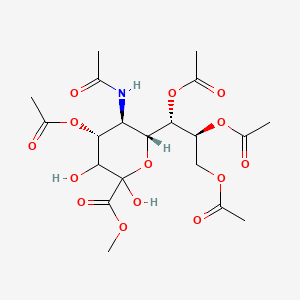
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
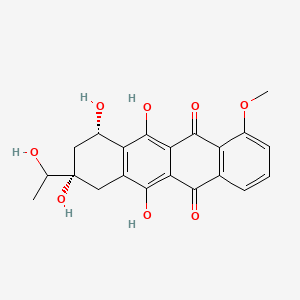


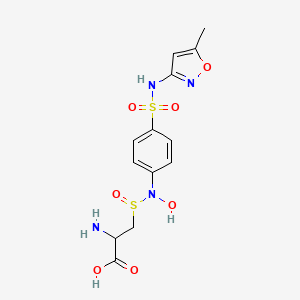
![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
